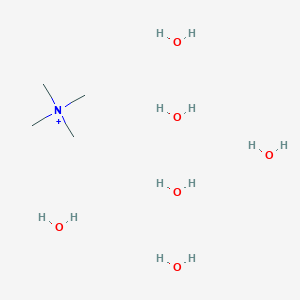![molecular formula C25H31ClN2O6 B12058148 1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)
1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atto 610 is a carbopyronin-based fluorescent dye known for its strong absorption, high fluorescence quantum yield, and exceptional photostability and thermal stability . It is designed for applications in life sciences, such as labeling DNA, RNA, or proteins . The dye is moderately hydrophilic and stable under physiological pH conditions, making it suitable for various biological assays .
准备方法
Synthetic Routes and Reaction Conditions
Atto 610 can be synthesized through the reaction of carbopyronin derivatives with various functional groups. For instance, the maleimide derivative of Atto 610 is prepared by reacting the carbopyronin core with maleimide . The reaction typically involves dissolving the carbopyronin derivative in anhydrous dimethyl sulfoxide (DMSO) and adding the maleimide reagent under controlled conditions .
Industrial Production Methods
Industrial production of Atto 610 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of stock solutions, careful control of reaction pH, and purification steps to remove impurities .
化学反应分析
Types of Reactions
Atto 610 undergoes various chemical reactions, including:
Substitution Reactions: The dye can react with nucleophiles, such as amines and thiols, to form stable conjugates.
Click Chemistry: The DBCO derivative of Atto 610 is used in copper-free click chemistry, reacting with azides to form stable triazole linkages.
Common Reagents and Conditions
N-Hydroxysuccinimidyl (NHS) Esters: Used for labeling amino groups in proteins and other biomolecules.
Maleimides: React with thiol groups to form stable thioether bonds.
DBCO: Reacts with azides in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Major Products
The major products formed from these reactions are stable conjugates of Atto 610 with biomolecules, such as proteins, nucleic acids, and other ligands .
科学研究应用
Atto 610 is widely used in scientific research due to its excellent photophysical properties. Some of its applications include:
Fluorescence Microscopy: Used for high-resolution imaging techniques, such as PALM, dSTORM, and STED microscopy.
Flow Cytometry: Employed in fluorescence-activated cell sorting (FACS) to analyze and sort cells based on fluorescence signals.
Fluorescence In Situ Hybridization (FISH): Used to detect specific DNA sequences in chromosomes.
Förster Resonance Energy Transfer (FRET): Utilized in studying molecular interactions and distances between biomolecules.
Single-Molecule Detection: Suitable for high-sensitivity detection applications, including single-molecule work.
作用机制
Atto 610 exerts its effects through its strong absorption and high fluorescence quantum yield. Upon excitation at specific wavelengths (595-625 nm), the dye emits fluorescence at a longer wavelength (around 633 nm) . The dye’s photostability and thermal stability ensure consistent fluorescence signals, making it ideal for long-term imaging and detection applications . The maleimide and NHS ester derivatives of Atto 610 facilitate covalent bonding with biomolecules, enabling targeted labeling and detection .
相似化合物的比较
Atto 610 is part of a series of Atto dyes, each designed for specific applications. Similar compounds include:
Atto 488: A superior alternative to fluorescein, offering higher photostability and brighter fluorescence.
Atto 610 stands out due to its optimal excitation and emission wavelengths for red spectral region applications, high fluorescence quantum yield, and stability under physiological conditions .
属性
分子式 |
C25H31ClN2O6 |
|---|---|
分子量 |
491.0 g/mol |
IUPAC 名称 |
4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]butanoic acid;perchlorate |
InChI |
InChI=1S/C25H30N2O2.ClHO4/c1-25(2)21-15-20(26(3)4)10-9-17(21)13-19-14-18-7-5-11-27(12-6-8-24(28)29)23(18)16-22(19)25;2-1(3,4)5/h9-10,13-16H,5-8,11-12H2,1-4H3;(H,2,3,4,5) |
InChI 键 |
SLQQGEVQWLDVDF-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)O)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene, 97%](/img/structure/B12058067.png)

![(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime](/img/structure/B12058083.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide](/img/structure/B12058089.png)
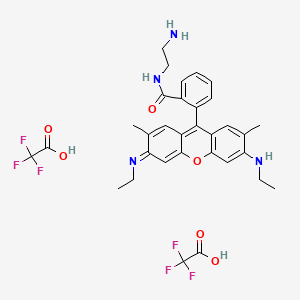
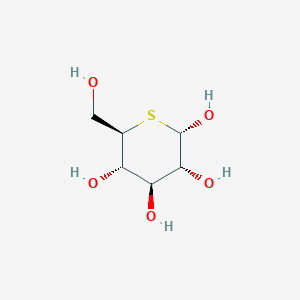

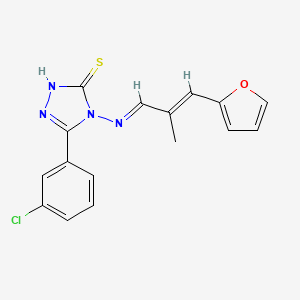

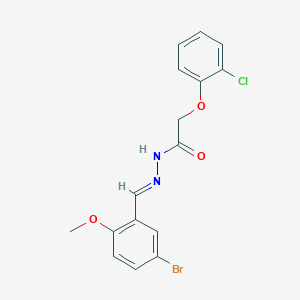
![2-[N-[3-[bis[3-[[(2-hydroxyphenyl)-phenylmethylidene]amino]propyl]amino]propyl]-C-phenylcarbonimidoyl]phenol](/img/structure/B12058147.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)
